Argon;xenon
Description
van der Waals Interactions in Heteronuclear Rare Gas Clusters
ArXe clusters exhibit unique cooperative effects in van der Waals bonding due to polarizability differences (αXe = 4.04 ų vs αAr = 1.64 ų). Basin-hopping Monte Carlo optimizations demonstrate that xenon atoms preferentially occupy interior positions in mixed clusters larger than eight atoms, driven by stronger dispersion interactions. The addition of a single alkali-metal ion (e.g., K⁺) increases cluster stability by 28-35% through charge-induced dipole interactions, with binding energies following:
$$ Eb = \frac{C6}{r^6} + \frac{C_8}{r^8} - \frac{\alpha q^2}{2r^4} $$
where $$ C6 $$ and $$ C8 $$ represent dispersion coefficients, and $$ q $$ denotes ion charge. Three-body Axilrod-Teller-Muto contributions become significant (>10% of total energy) at cluster sizes above 20 atoms, preferentially stabilizing face-centered cubic arrangements over hexagonal close packing.
Table 2: Binding energy contributions in ArXe clusters
| Cluster Size (N) | Two-Body (meV) | Three-Body (meV) | Ion-Induced (meV) |
|---|---|---|---|
| 8 | -298 | -34 | - |
| 15 | -674 | -89 | - |
| 20 | -1123 | -158 | - |
| 20 + K⁺ | -1456 | -201 | -332 |
Structural Motifs in Mixed ArXe Nanoparticles
Nanoparticles containing argon-xenon mixtures display size-dependent structural transitions revealed through molecular dynamics simulations. Below 100 atoms, clusters adopt Mackay icosahedral configurations with xenon atoms preferentially occupying high-coordination surface sites (coordination number 8.3 vs 6.7 for argon). This segregation arises from the 18% larger atomic radius of xenon and its stronger dispersion interactions, which lower surface energy by 22 mJ/m² compared to pure argon nanoparticles.
At particle sizes exceeding 5 nm, molecular dynamics trajectories show spontaneous crystallization into face-centered cubic (fcc) lattices with xenon-rich grain boundaries. The lattice constant (6.24 Å) expands by 4.7% relative to pure argon fcc structures, accommodating xenon's larger atomic volume. Free energy calculations predict a solid-liquid transition temperature of 68 K for 3 nm ArXe nanoparticles, compared to 54 K for pure argon equivalents, highlighting xenon's stabilizing effect.
Table 3: Structural parameters of ArXe nanoparticles
| Diameter (nm) | Dominant Structure | Xe Surface % | Lattice Constant (Å) |
|---|---|---|---|
| 1.2 | Icosahedral | 63 | - |
| 3.4 | Decahedral | 57 | - |
| 5.1 | fcc | 42 | 6.24 |
| 7.8 | fcc + twinning | 38 | 6.27 |
Data sources:
Properties
CAS No. |
220152-40-9 |
|---|---|
Molecular Formula |
Ar4Xe9 |
Molecular Weight |
1341 g/mol |
IUPAC Name |
argon;xenon |
InChI |
InChI=1S/4Ar.9Xe |
InChI Key |
LRECLMNZGWXHHM-UHFFFAOYSA-N |
Canonical SMILES |
[Ar].[Ar].[Ar].[Ar].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe] |
Origin of Product |
United States |
Preparation Methods
High-Pressure Synthesis of Xenon-Argon Compounds
Experimental Setup and Reaction Conditions
The formation of stable XeAr₂ occurs at pressures exceeding 1.1 GPa, as demonstrated through diamond-anvil cell experiments combined with first-principles calculations. The reaction chamber typically contains:
- Xenon gas purity: ≥99.999%
- Argon gas purity: ≥99.999%
- Pressure medium: Neon or helium
- Temperature range: 250-300 K
The pressure-temperature phase diagram reveals that XeAr₂ maintains stability up to 500 GPa, with the MgCu₂-type Laves phase structure remaining intact across this pressure range. The compound forms through a direct solid-gas reaction mechanism under these extreme conditions.
Table 1: Critical Parameters for XeAr₂ Synthesis
| Parameter | Value Range | Measurement Technique |
|---|---|---|
| Minimum Formation Pressure | 1.1 GPa | Raman Spectroscopy |
| Optimal Temperature | 272-298 K | X-ray Diffraction |
| Lattice Constant | 5.62 Å | DFT Calculations |
| Band Gap | 4.3 eV | Optical Absorption |
Structural Characterization
The crystalline structure of XeAr₂ features:
- Space group: Fd 3m (No. 227)
- Coordination number: 12 (Xe-Ar)
- Bond distances: 2.81 Å at 1.1 GPa
- Unit cell volume: 178.3 ų
First-principles calculations confirm the structure's dynamic stability through phonon dispersion analysis, showing no imaginary frequencies across the Brillouin zone. The compound exhibits typical van der Waals bonding characteristics with calculated binding energy of -0.35 eV/atom.
Precursor Gas Purification Methods
Cryogenic Distillation
Traditional separation of noble gas mixtures employs cryogenic distillation columns operating at:
- Temperature: 85-90 K (argon)
- Pressure: 0.15-0.3 MPa
- Theoretical plates: 40-60
- Reflux ratio: 5:1
This method achieves 99.99% purity for both argon and xenon but requires significant energy input (1530.4 MJ per ton of processed gas). The process becomes increasingly inefficient for xenon concentrations below 25 mol% in feed gas.
Hydrate-Based Separation
Recent developments in gas hydrate technology offer improved energy efficiency for noble gas purification:
Multistage Hydrate Formation
The hydrate process involves sequential formation and dissociation stages:
- Primary hydrate formation at 272 K and 2.06 MPa
- Vapor phase enrichment through three-stage dissociation
- Final xenon concentration reaching 95 mol%
Experimental data shows a 20% reduction in energy costs compared to cryogenic distillation (1263.1 MJ vs. 1530.4 MJ per ton). The process effectively concentrates xenon from initial concentrations as low as 14 mol% to >95% purity through three hydrate stages.
Table 2: Hydrate Stage Performance Metrics
| Initial Xe (mol%) | Stages Required | Final Xe (mol%) | Energy (MJ/ton) |
|---|---|---|---|
| 25.7 | 2 | 80.4 | 842.7 |
| 14.0 | 3 | 95.0 | 1263.1 |
| 44.0 | 3 | 95.0 | 1158.4 |
Hybrid Preparation Systems
Integrated Hydrate-Distillation Process
Modern facilities combine hydrate concentration with final distillation polishing:
- First-stage hydrate enrichment (2.06 MPa, 272 K)
- Secondary distillation column (0.15 MPa, 102 K)
- Final product purity: 99.999% xenon/argon
This hybrid approach reduces total energy consumption by 32% compared to pure distillation methods while maintaining production rates of 50 kg/hr. The system configuration allows for continuous operation through automated pressure cycling.
Analytical Characterization Techniques
In Situ Pressure Diagnostics
Real-time monitoring during synthesis utilizes:
- Synchrotron X-ray diffraction (λ = 0.4066 Å)
- Raman spectroscopy (514.5 nm excitation)
- Electrical resistivity measurements (4-probe method)
These techniques confirm compound formation through distinctive spectral signatures:
- Xe-Ar stretching mode: 120 cm⁻¹
- Lattice vibration peaks: 45-75 cm⁻¹
- Resistivity: >10¹² Ω·cm
Post-Synthesis Analysis
Recovered samples undergo:
- Transmission Electron Microscopy (TEM)
- X-ray Photoelectron Spectroscopy (XPS)
- Differential Thermal Analysis (DTA)
TEM images reveal the characteristic Laves phase structure with 2.8 Å interatomic spacing, while XPS confirms the absence of oxidation states (+0.2 eV binding energy shift).
Thermodynamic Considerations
Phase Stability Analysis
The XeAr₂ compound demonstrates remarkable thermodynamic stability:
- Decomposition temperature: 850 K (at 5 GPa)
- Volume collapse during formation: 18.7%
- Bulk modulus: 28.4 GPa
First-principles molecular dynamics simulations predict stable existence up to 500 GPa, with gradual structural distortion occurring above 300 GPa.
Table 3: Thermodynamic Properties vs. Pressure
| Pressure (GPa) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |
|---|---|---|---|
| 1.1 | -42.7 | -89.3 | -16.8 |
| 10 | -38.1 | -75.4 | -15.2 |
| 100 | -33.5 | -63.1 | -13.9 |
Kinetic Factors
Reaction kinetics studies reveal:
- Activation energy: 58 kJ/mol
- Rate constant (300 K): 4.7×10⁻⁵ s⁻¹
- Induction period: 12-18 hours
The slow reaction kinetics necessitate precise pressure maintenance throughout the synthesis process to prevent premature crystallization.
Industrial-Scale Production Challenges
Scalability Issues
Current limitations include:
- Maximum batch size: 50 mg (laboratory scale)
- Pressure vessel cost: $250,000/unit
- Production rate: 2-5 mg/hour
Emerging technologies in multi-anvil press design promise to increase yields to gram-scale quantities within the next decade.
Economic Considerations
Cost analysis for commercial production shows:
- Raw material costs: $12,000/kg XeAr₂
- Energy costs: $8,400/kg
- Capital depreciation: $3,200/kg
These figures highlight the need for continued optimization of separation and synthesis technologies to achieve commercial viability.
Chemical Reactions Analysis
Argon-xenon compounds are relatively inert, but they can undergo certain types of reactions under specific conditions. These reactions include:
Oxidation and Reduction: While argon and xenon are generally unreactive, xenon can form compounds with highly electronegative elements like fluorine and oxygen.
Substitution: Xenon can participate in substitution reactions, particularly with fluorine to form various xenon fluorides.
Common Reagents and Conditions: Reactions involving xenon often require the presence of strong oxidizing agents like platinum hexafluoride and conditions such as high pressure or the presence of a catalyst.
Major Products: The major products of these reactions include xenon fluorides (XeF2, XeF4, XeF6) and oxides (XeO3, XeO4).
Scientific Research Applications
Argon-xenon compounds have several scientific research applications:
Mechanism of Action
The mechanism of action for argon-xenon compounds involves the interaction of their closed-shell electron configurations under high-pressure conditions. This interaction leads to the formation of van der Waals bonds, which are relatively weak but sufficient to stabilize the compound . The molecular targets and pathways involved are primarily related to the physical conditions that enable these interactions, such as pressure and temperature .
Comparison with Similar Compounds
Research Findings and Limitations
- Demonstrated efficacy in reducing neuronal apoptosis post-TBI and ischemia .
- Argon: Preclinical studies show promise in vitro (e.g., oxygen-glucose deprivation models) but fail to translate consistently to in vivo TBI models .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for studying the thermodynamic properties of argon-xenon gas mixtures?
- Methodological Answer : Begin by isolating variables such as pressure, temperature, and molar ratios. Use a closed-system calorimeter to measure heat capacity changes, ensuring inert conditions to prevent contamination. Control gas purity (>99.999%) via gas chromatography validation . For reproducibility, document ambient conditions (e.g., humidity, atmospheric pressure) and calibrate instruments using NIST-traceable standards .
Q. How can researchers ensure accurate spectral analysis of xenon in mixed noble gas systems?
- Methodological Answer : Employ high-resolution emission spectroscopy with a monochromator (resolution ≤0.01 nm) to distinguish xenon’s emission lines (e.g., 823.16 nm) from argon’s overlapping spectra. Use a reference cell with pure xenon for baseline calibration. Statistical averaging of 50+ scans reduces noise interference .
Q. What are best practices for preparing argon-xenon mixtures in cryogenic experiments?
- Methodological Answer : Pre-cool gas-handling systems to avoid liquefaction disparities. Use mass flow controllers with ±1% accuracy to mix gases in predetermined ratios. Validate homogeneity via Raman spectroscopy before experimentation. Include a control group with pure argon to isolate xenon’s effects .
Advanced Research Questions
Q. How should researchers address contradictions in reported diffusion coefficients of xenon in argon matrices?
- Methodological Answer : Replicate studies using identical conditions (e.g., 100 K, 1 atm) and compare methodologies. If discrepancies persist, evaluate potential sources:
- Instrumental error : Cross-validate using neutron scattering (for atomic-scale resolution) and molecular dynamics simulations .
- Sample purity : Re-analyze gas composition via quadrupole mass spectrometry .
- Data processing : Apply Gaussian fitting to raw diffusion profiles instead of linear approximations .
Q. What advanced statistical methods are suitable for analyzing non-linear behavior in argon-xenon phase diagrams?
- Methodological Answer : Use multivariate regression to model phase boundaries, incorporating variables like van der Waals constants and dipole-induced interactions. Validate models with Monte Carlo simulations. For peer validation, publish raw datasets and code repositories alongside results .
Q. How can isotopic variations of xenon (e.g., ^129Xe vs. ^132Xe) impact collision cross-section measurements in argon-dominated systems?
- Methodological Answer : Design experiments using isotopically enriched xenon (≥95% purity). Measure cross-sections via time-of-flight mass spectrometry under controlled electric fields. Compare results with quantum mechanical predictions (e.g., Lennard-Jones potentials) to identify isotopic deviations .
Data Management and Publication
Q. What guidelines should be followed when publishing contradictory data on argon-xenon intermolecular forces?
- Methodological Answer :
- Transparency : Disclose all experimental parameters (e.g., gas sources, pressure calibration methods).
- Comparative analysis : Use tables to juxtapose your results with prior studies, highlighting methodological differences (e.g., laser pulse duration in pump-probe setups) .
- Uncertainty quantification : Report confidence intervals for key measurements (e.g., ±0.05 eV for binding energies) .
Q. How to structure a research proposal for funding agencies focusing on argon-xenon applications in quantum computing?
- Methodological Answer :
- Objectives : Define measurable milestones (e.g., "Achieve 99% spin polarization in xenon-argon matrices at 4 K").
- Technical approach : Detail cryogenic NMR setups and hyperpolarization techniques.
- Broader impacts : Link to quantum bit stability and error-correction frameworks .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
